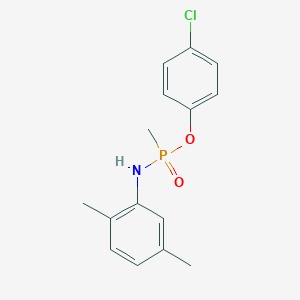
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCT belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound may be due to its ability to inhibit viral DNA replication. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to inhibit the replication of herpes simplex virus in vitro. This compound has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also water-soluble, which makes it easy to administer to cells in culture. However, this compound has some limitations for use in lab experiments. It is a highly toxic compound that must be handled with care. In addition, this compound has poor solubility in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of research could focus on the development of more potent analogs of this compound that exhibit improved antitumor, antiviral, and antibacterial activity. Another area of research could focus on the elucidation of the mechanism of action of this compound. Further studies could also investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its antitumor activity. Finally, future studies could investigate the pharmacokinetics and toxicity of this compound in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-chloro-2-methylphenylamine in the presence of a base. The reaction yields the thiourea compound, which can be purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-10-13(17)3-2-4-14(10)19-15(20)18-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQADMPWIHAVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)